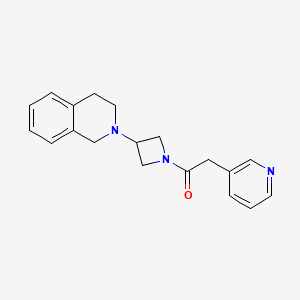
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DIAPE, and it has been studied for its ability to target specific receptors in the brain and exhibit neuroprotective properties. In
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
The synthesis and application of compounds related to dihydroisoquinolines and azetidinones are prominent in the field of organic chemistry. For example, the development of methods for the synthesis of azetidinones and their subsequent application in creating complex molecules are of significant interest. This is evident in the work on metal-mediated N–H bond activation of β-lactams, leading to the preparation of compounds with potential catalytic activities (Casarrubios et al., 2014). Moreover, innovative synthesis methods, such as one-pot non-cyanide synthesis techniques for isoquinolines, underscore the versatility and importance of these compounds in facilitating complex chemical reactions (Kopchuk et al., 2017).
Antimicrobial and Antitubercular Activities
The antimicrobial and antitubercular activities of compounds incorporating elements of the query molecule have been extensively studied. For instance, novel series of azetidinone analogues have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains, as well as their in vitro antituberculosis activity against Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014). These studies highlight the potential of such compounds in contributing to the development of new antimicrobial and antituberculosis agents.
Propiedades
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c23-19(10-15-4-3-8-20-11-15)22-13-18(14-22)21-9-7-16-5-1-2-6-17(16)12-21/h1-6,8,11,18H,7,9-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLORVSLOOCQLDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

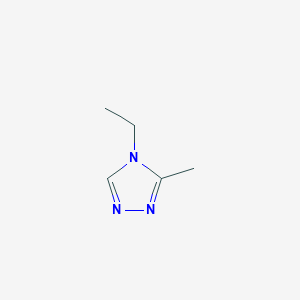
![7-hydroxy-1,3-dimethyl-9-naphthalen-2-yl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2839569.png)
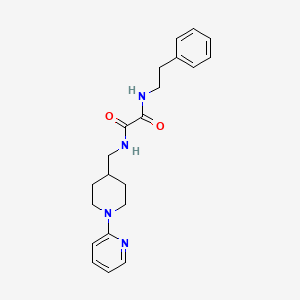
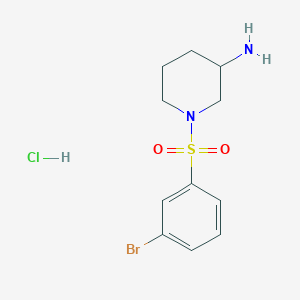
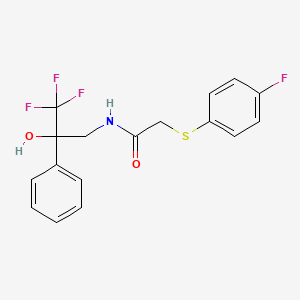
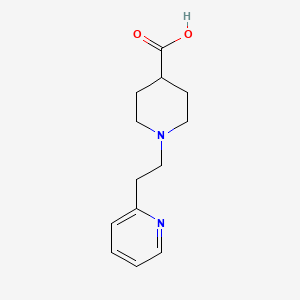
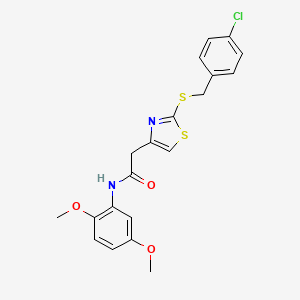
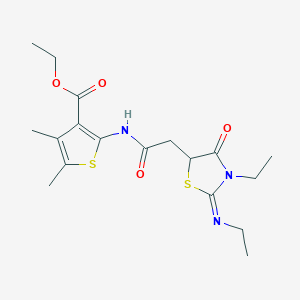
![1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2839579.png)
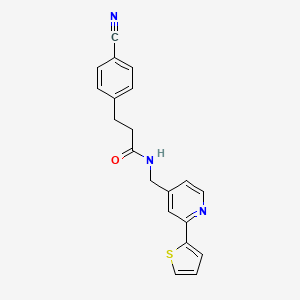
![1-(benzo[d]thiazol-2-yl)azetidin-3-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate](/img/structure/B2839581.png)
![N-benzo[e][1,3]benzothiazol-2-yl-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2839583.png)
![N-(3-acetylphenyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2839585.png)
![2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole](/img/structure/B2839586.png)